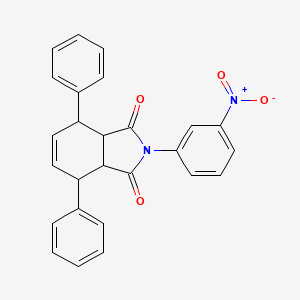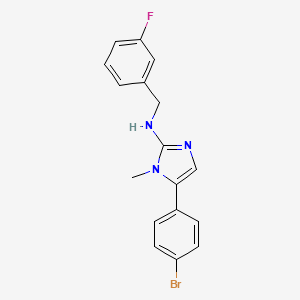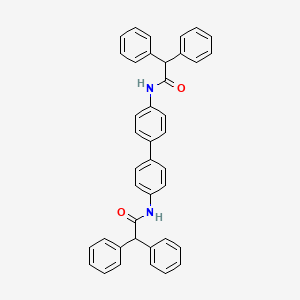
2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group and two phenyl groups attached to a tetrahydroisoindole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with 2-chloro-1-(3-nitrophenyl)ethanone under Darzens condensation conditions . This reaction proceeds smoothly to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione include:
Pyridazine derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Quinazolinone derivatives: Known for their anticancer properties, these compounds share structural similarities with isoindole derivatives.
Thiadiazole derivatives: These compounds are studied for their antimicrobial activities and have a similar heterocyclic structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H20N2O4 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H20N2O4/c29-25-23-21(17-8-3-1-4-9-17)14-15-22(18-10-5-2-6-11-18)24(23)26(30)27(25)19-12-7-13-20(16-19)28(31)32/h1-16,21-24H |
InChI-Schlüssel |
FBJWYSYZIRRIOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11563539.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11563543.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563545.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide](/img/structure/B11563548.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11563550.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563552.png)
![1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene](/img/structure/B11563559.png)

![4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol](/img/structure/B11563568.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11563574.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11563577.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563581.png)

![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide](/img/structure/B11563611.png)
